molecular formula C19H15NO4 B1451771 2,6-Dimethyl-4-(1-naphthyl)pyridine-3,5-dicarboxylic acid CAS No. 94301-28-7

2,6-Dimethyl-4-(1-naphthyl)pyridine-3,5-dicarboxylic acid

Cat. No.: B1451771
CAS No.: 94301-28-7
M. Wt: 321.3 g/mol
InChI Key: RLBKMEZFXODUAS-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(1-naphthyl)pyridine-3,5-dicarboxylic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with dimethyl and naphthyl groups, as well as carboxylic acid functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(1-naphthyl)pyridine-3,5-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives with naphthyl compounds under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(1-naphthyl)pyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

2,6-Dimethyl-4-(1-naphthyl)pyridine-3,5-dicarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,6-Dimethyl-4-(1-naphthyl)pyridine-3,5-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as inhibition of enzymes or modulation of receptor activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-(1-naphthyl)pyridine-3,5-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

Overview

2,6-Dimethyl-4-(1-naphthyl)pyridine-3,5-dicarboxylic acid is a complex organic compound with significant potential in various biological applications. Its unique structure allows it to interact with multiple biological targets, making it a subject of interest in pharmacological research. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure

The compound features a pyridine ring with two methyl groups and a naphthyl substituent, alongside two carboxylic acid functionalities. This specific arrangement contributes to its unique chemical properties and biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors within the body. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
  • Receptor Modulation : It may modulate receptor activities, influencing signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxicity against human breast cancer cells (MDA-MB-231) with an IC50 value indicating effective dose levels .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties:

  • Inhibition of Pathogens : Research has shown that it exhibits antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Treatment : A study evaluated the compound's effects on MDA-MB-231 cells, revealing that it induces apoptosis through the activation of caspase pathways .
  • Antibacterial Efficacy : Another investigation focused on its antibacterial properties, demonstrating that it can inhibit bacterial growth effectively at low concentrations .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Condensation Reactions : Pyridine derivatives are condensed with naphthyl compounds under controlled conditions.
  • Catalytic Methods : The use of specific catalysts and solvents is crucial for achieving high yields and purity during synthesis.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar pyridine derivatives is essential:

Compound NameStructure SimilaritiesBiological Activity
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylateSimilar pyridine coreLimited anticancer activity
BarnidipineSimilar structure but different substituentsCalcium channel blocker

This table illustrates how this compound stands out due to its specific substitution pattern and resultant biological activities.

Properties

IUPAC Name

2,6-dimethyl-4-naphthalen-1-ylpyridine-3,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-10-15(18(21)22)17(16(19(23)24)11(2)20-10)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,1-2H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBKMEZFXODUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)O)C2=CC=CC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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